molecular formula C24H33N5O4S B106961 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 804518-63-6

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B106961
M. Wt: 487.6 g/mol
InChI Key: RXMDFMQMRASWOG-UHFFFAOYSA-N
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Description

The compound "2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of intermediate compounds with various reagents to introduce different functional groups. For example, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting compounds with phenacyl bromide and other reagents . Similarly, the synthesis of antifolate compounds involved coupling reactions and oxidative addition reactions . These methods suggest that the synthesis of the compound may also involve multi-step reactions, including functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various groups to modulate the compound's properties. For instance, the introduction of an ethyl group at the 5-position of a pyrrolo[2,3-d]pyrimidine resulted in potent DHFR inhibition . The presence of a piperazine moiety, as seen in the compound of interest, is also common in medicinal chemistry due to its ability to interact with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nitrosation, nitration, bromination, and methylation, as demonstrated by the reactivity of 2-hydroxypyrazolo[1,5-a]pyridine . The compound , with its ethoxy, sulfonyl, and propyl groups, may also be amenable to similar reactions, which could be used to further modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a longer side chain or specific substituents can significantly affect the compound's anti-inflammatory properties . The solubility, stability, and reactivity of these compounds can also be altered by the presence of different functional groups, such as sulfanyl or ethoxycarbonyl . The compound , with its diverse functional groups, is likely to have unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Theoretical Studies

  • Computational Analysis : A theoretical study involved computational analysis at the DFT level, examining four possible structures of sildenafil tautomers, which are structurally similar to the compound . This research contributes to understanding the molecular structure and stability of such compounds (Pajka, Lelek-Borkowska, & Zborowski, 2022).

Synthesis and Structural Analysis

  • Sildenafil Analogue Identification : Research was conducted on identifying a new sildenafil analogue in dietary supplements, which shares structural similarities with the compound . This involved methods like NMR and LC/MS/MS for structural identification (Lai, Liu, Tseng, & Lin, 2020).
  • Novel Derivative Synthesis : Studies on the synthesis of new derivatives involving sulphonation and condensation reactions were conducted. These derivatives were then characterized for their biological activities (Kumar & Joshi, 2010).

Biological Activity and Potential Applications

  • Antimicrobial and Antifungal Activities : Research focused on synthesizing novel derivatives and evaluating their antimicrobial and antifungal activities. This highlights the potential pharmaceutical applications of such compounds (Ghashang, Mansoor, & Aswin, 2015).
  • Anti-Inflammatory Activity Evaluation : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. Some of these compounds showed significant activities, suggesting potential therapeutic uses (Mohamed, Kamel, & Abd El-hameed, 2013).

Chemical Properties and Stability

  • Chemical Properties Analysis : Studies on the chemical properties, such as aromaticity, atomic charges, and energies, provide insights into the stability and reactivity of such compounds. This is crucial for developing pharmaceutical applications (Pajka, Lelek-Borkowska, & Zborowski, 2022).

properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMDFMQMRASWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

804518-63-6
Record name Tunodafil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tunodafil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 3
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 4
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 5
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Citations

For This Compound
3
Citations
X Chen, N Wang, Y Liu, Y Liu, T Zhang, L Zhu… - Experimental …, 2014 - Elsevier
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor. Here we evaluated the effect of yonkenafil on ischemic injury and its possible mechanism of action. Male Sprague–…
Number of citations: 26 www.sciencedirect.com
J Wang, Y Jiang, Y Wang, Y Tang, G Teng… - … of pharmaceutical and …, 2008 - Elsevier
A novel method for the quantitation of yonkenafil, a new synthetic phosphodiesterase V inhibitor, in rat plasma using high-performance liquid chromatography/tandem mass …
Number of citations: 8 www.sciencedirect.com
A Wang - Journal of Biomedical Sciences, 2017
Number of citations: 0

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